N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide

Medicinal Chemistry Chemical Biology Drug Discovery

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide is a synthetic organic molecule (C20H11FN2O5, MW 378.3 g/mol) that combines a fluorinated xanthenone core with a 2-nitrobenzamide moiety. It is cataloged as a research chemical with the identifier STK854535 and is listed in the PubChem database (CID.

Molecular Formula C20H11FN2O5
Molecular Weight 378.315
CAS No. 886169-52-4
Cat. No. B2688331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide
CAS886169-52-4
Molecular FormulaC20H11FN2O5
Molecular Weight378.315
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)[N+](=O)[O-]
InChIInChI=1S/C20H11FN2O5/c21-15-6-3-5-14-18(24)13-9-8-11(10-17(13)28-19(14)15)22-20(25)12-4-1-2-7-16(12)23(26)27/h1-10H,(H,22,25)
InChIKeyCXRMUDFINHKQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide (CAS 886169-52-4): Sourcing and Baseline Characterization Guide


N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide is a synthetic organic molecule (C20H11FN2O5, MW 378.3 g/mol) that combines a fluorinated xanthenone core with a 2-nitrobenzamide moiety [1]. It is cataloged as a research chemical with the identifier STK854535 and is listed in the PubChem database (CID 4974026) [2]. The compound belongs to a structural class of xanthene-based amides that have been explored as potential inhibitors of lactate dehydrogenase A (LDHA) and other targets; however, specific bioactivity data for this exact 2-nitrobenzamide analog remains extremely limited in the published literature. Its physicochemical profile, including a computed XLogP3-AA of 3.7, a topological polar surface area of 101 Ų, and 6 hydrogen bond acceptors, distinguishes it from simpler xanthenone-amide analogs [2].

Procurement Risk: Why N-(5-Fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide Cannot Be Replaced by Archetypal Xanthenone Amides


Substituting N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide with structurally related analogs such as N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide (FX11) or N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-furamide carries a high risk of non-equivalent biochemical behavior because these compounds lack the electron-withdrawing nitro substituent on the benzamide ring. This functional group is known to dramatically alter molecular recognition, redox potential, and hydrogen-bonding networks in other inhibitor series; however, for this specific compound, no direct comparative activity data are available in the public domain [1]. Simply assuming functional interchangeability based on a shared xanthenone scaffold is therefore scientifically unsound, particularly in target engagement or selectivity assays where even minor structural variations can shift the inhibition profile or off-target liability.

Quantitative Differentiation Evidence: N-(5-Fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide vs. Closest Analogs


DISCLAIMER: Absence of High-Strength Comparative Evidence

After an exhaustive search of primary research papers, patents, and authoritative databases, no direct head-to-head comparison, cross-study comparable data, or class-level inference data meeting the minimum quantitative criteria could be identified for N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide against any of its closest analogs (including N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide, N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-2-furamide, or other 2-substituted xanthenone amides). The only retrievable information consists of elemental composition and computed physicochemical properties (PubChem CID 4974026), which are insufficient to support a comparative potency, selectivity, metabolic stability, or in vivo efficacy claim [1]. Per the core evidence admission rules defined for this analysis, any quantitative differentiation that does not include both target compound data and comparator data under a specified experimental context is automatically excluded. Consequently, no qualifying evidence items can be generated for Section 3.

Medicinal Chemistry Chemical Biology Drug Discovery

Validated Application Scenarios for N-(5-Fluoro-9-oxo-9H-xanthen-3-yl)-2-nitrobenzamide Based on Available Evidence


Chemical Probe Development Requiring a 2-Nitrobenzamide Xanthenone Scaffold

For medicinal chemistry campaigns that explicitly require a 2-nitrobenzamide warhead attached to a 5-fluoro-9H-xanthen-9-one core, this compound provides a pre-assembled scaffold with a defined molecular weight (378.3 g/mol), computed lipophilicity (XLogP3-AA = 3.7), and a hydrogen-bond acceptor count of 6 [1]. Its procurement is justified only when the research hypothesis is directly conditional on the electronic and steric properties of the 2-nitro substituent, as opposed to the unsubstituted benzamide or heterocyclic amide analogs. Without comparative bioactivity data, any broader claim of superiority is unsupported.

Fluorescence Quenching or Photo-physical Studies Involving Nitrobenzamide-Xanthene Conjugates

The combination of a xanthene fluorophore core (which typically exhibits strong fluorescence) with a 2-nitrobenzamide group (a known photoinduced electron transfer quencher) suggests potential utility as a fluorescent probe or turn-on sensor [1]. However, no emission quantum yield, extinction coefficient, or FRET efficiency data are available for this specific compound, so its use must be accompanied by in-house photophysical characterization.

Reference Standard for Analytical Method Development (HPLC/LC-MS)

Owing to its well-defined molecular formula (C20H11FN2O5) and monoisotopic mass (378.06519962 Da), this compound can serve as a retention-time or mass-accuracy calibrator during the development of chromatographic methods for fluorinated xanthene derivatives [1]. Its computed properties (e.g., 2 rotatable bonds, 28 heavy atoms) provide a stable baseline for method validation, provided that purity is independently verified, as no certified reference material exists.

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